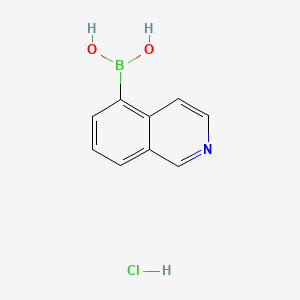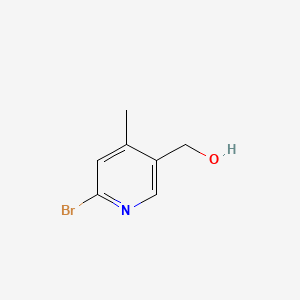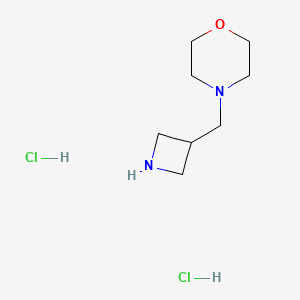
2,5-Difluoro-4-metilfenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-methylphenol is a chemical compound with the molecular formula C7H6F2O . It has an average mass of 144.119 Da and a monoisotopic mass of 144.038666 Da .
Molecular Structure Analysis
The molecular structure of 2,5-Difluoro-4-methylphenol consists of 7 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C7H6F2O .Physical And Chemical Properties Analysis
2,5-Difluoro-4-methylphenol has a molecular weight of 144.119 . Its density is approximately 1.3±0.1 g/cm3 . The boiling point is around 180.6±35.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Química sintética y síntesis orgánica
El 2,5-Difluoro-4-metilfenol sirve como un valioso bloque de construcción en la química sintética. Los investigadores han desarrollado métodos innovadores para su preparación, incluido el uso de bromuro de hidrógeno y tribromuro de boro como catalizadores en reacciones de desmetilación . Estas estrategias sintéticas permiten la funcionalización del anillo aromático, permitiendo la introducción de grupos funcionales específicos (como ésteres, nitrilos y halógenos) en el compuesto.
Actividades biológicas
La investigación emergente sugiere que este compuesto puede exhibir posibles actividades biológicas. Estas incluyen efectos antitumorales y antiinflamatorios. Si bien se necesitan más estudios, su bioactividad justifica la exploración en el desarrollo de fármacos y la química medicinal.
En resumen, el this compound juega un papel multifacético en diversas industrias, desde la ciencia de los materiales hasta las aplicaciones relacionadas con la salud. Su combinación única de propiedades lo convierte en un tema intrigante para la investigación e innovación en curso . ¡Si desea información más detallada sobre algún aspecto específico, no dude en preguntar!
Mecanismo De Acción
Target of Action
Phenols are known to interact with a variety of biological targets. For example, they can interact with proteins, enzymes, and cell membranes, altering their structure and function .
Mode of Action
The mode of action of phenols is often related to their ability to donate a hydrogen atom from the hydroxyl group, acting as an antioxidant. They can also form hydrogen bonds with biological targets, altering their structure and function .
Biochemical Pathways
Phenols can affect various biochemical pathways. For instance, they can inhibit the action of certain enzymes, disrupt cell membrane integrity, and neutralize free radicals, thereby protecting cells from oxidative damage .
Pharmacokinetics
The pharmacokinetics of phenols can vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The effects of phenols at the molecular and cellular level can include altered enzyme activity, disrupted cell membrane function, and reduced oxidative stress .
Action Environment
The action of phenols can be influenced by various environmental factors. For example, the presence of other compounds can affect their solubility and stability, and hence their bioavailability and efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-Difluoro-4-methylphenol is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying oxidative stress in various biological systems. However, there are also limitations to the use of 2,5-Difluoro-4-methylphenol in lab experiments. For example, 2,5-Difluoro-4-methylphenol may be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2,5-Difluoro-4-methylphenol. One area of interest is the development of new fluorescent probes based on 2,5-Difluoro-4-methylphenol that can be used for the detection of other biomolecules, such as reactive nitrogen species (RNS) or specific enzymes. Another area of interest is the use of 2,5-Difluoro-4-methylphenol in the development of new antioxidant therapies for the treatment of various diseases associated with oxidative stress.
In conclusion, 2,5-Difluoro-4-methylphenol is a valuable tool for scientific research due to its unique properties. Its use as a fluorescent probe for the detection of ROS has been widely studied, and there are many potential future directions for research involving 2,5-Difluoro-4-methylphenol. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,5-Difluoro-4-methylphenol, we can better appreciate its potential as a valuable tool for scientific research.
Métodos De Síntesis
2,5-Difluoro-4-methylphenol can be synthesized through a variety of methods, including the reaction of 2,5-difluoro-4-methylbenzoyl chloride with phenol in the presence of a base. Another method involves the reaction of 2,5-difluoro-4-methylphenol with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified through a series of distillation and recrystallization steps.
Safety and Hazards
Propiedades
IUPAC Name |
2,5-difluoro-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDBTRPTZXCDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)






![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B572883.png)
